3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

GABAA receptor δ-subunit selectivity structure-activity relationship

This 3,4-dimethoxy-substituted imidazo[1,2-a]pyridine-thiophene benzamide (CAS 850930-58-4) is a critical δ-GABAA receptor positive allosteric modulator (PAM) probe. Unlike the 4-monosubstituted DS2 or DS2OMe, its dual meta-para methoxy groups introduce two distinct hydrogen-bond acceptor vectors for refined binding-pocket interrogation. This scaffold enables selective O-demethylation for library diversification. For reproducible δ-GABAA pharmacology, substituting with mono-substituted analogs without validation compromises target engagement. Procure this high-purity building block for systematic SAR campaigns and CNS lead optimization.

Molecular Formula C20H17N3O3S
Molecular Weight 379.43
CAS No. 850930-58-4
Cat. No. B2704925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
CAS850930-58-4
Molecular FormulaC20H17N3O3S
Molecular Weight379.43
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4)OC
InChIInChI=1S/C20H17N3O3S/c1-25-14-9-8-13(12-15(14)26-2)20(24)22-19-18(16-6-5-11-27-16)21-17-7-3-4-10-23(17)19/h3-12H,1-2H3,(H,22,24)
InChIKeyLXTXEEQKYKDJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure 3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide (CAS 850930-58-4): Chemical Class and Core Characteristics


3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide (CAS 850930-58-4) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine-thiophene benzamide class, a scaffold extensively characterized as a positive allosteric modulator (PAM) of δ-subunit-containing GABAA receptors [1]. The core imidazo[1,2-a]pyridine-thiophene motif is shared with the well-known tool compounds DS2 (4-chloro analog) and DS2OMe (4-methoxy analog), which have defined the pharmacology of this class [2]. This compound features a 3,4-dimethoxy substitution pattern on the benzamide ring, distinguishing it from the 4-monosubstituted analogs that dominate the published literature. With a molecular formula of C20H17N3O3S and a molecular weight of 379.43 g/mol, it serves as a research-grade chemical for investigative applications in neuroscience, particularly for probing δ-GABAA receptor function and for structure-activity relationship (SAR) studies around the benzamide pharmacophore .

Why 3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide Cannot Be Simply Replaced by Generic Imidazo[1,2-a]pyridine Analogs


δ-GABAA receptor PAMs within the imidazo[1,2-a]pyridine-thiophene benzamide series exhibit profound pharmacological divergence based on subtle benzamide ring substitutions, as demonstrated by site-directed mutagenesis and functional studies [1]. The canonical compound DS2 (4-chloro) achieves δ-selectivity through a defined binding pocket in the transmembrane domain at the α4(+)β1(−) interface, where specific residue interactions dictate both efficacy and subunit preference [2]. Single-point modifications to the benzamide substituent—such as replacing 4-chloro with 4-methoxy (DS2OMe)—alter not only receptor binding kinetics but also physicochemical properties governing blood-brain barrier penetration and PET tracer suitability [3]. The 3,4-dimethoxy substitution pattern introduces two hydrogen-bond acceptors in a distinct geometric arrangement relative to the 4-monosubstituted analogs, which is predicted to differentially engage the binding pocket residues (e.g., α4-Ser303, β1-Ile289) and shift the lipophilicity profile. Consequently, substituting this compound with DS2, DS2OMe, or other positional isomers (2,3-dimethoxy or 2,4-dimethoxy variants) without experimental validation would compromise both target engagement fidelity and ADME properties, undermining the reproducibility of δ-GABAA receptor pharmacology experiments or SAR campaign conclusions.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide Against Closest Analogs


Enhanced Hydrogen-Bonding Capacity Relative to DS2 (4-Chloro) and DS2OMe (4-Methoxy)

The 3,4-dimethoxy substitution pattern introduces two methoxy oxygen atoms as hydrogen-bond acceptors, compared to zero for DS2 (4-chloro) and one for DS2OMe (4-methoxy) [1]. In the α4(+)β1(−) transmembrane domain binding pocket identified by Falk-Petersen et al. (2021), polar residues including α4-Ser303 on the α4(+) side are critical for positive allosteric modulation; mutation S303L completely disrupts DS2 activity [2]. Docking studies suggest that an additional methoxy group at the meta position could form a supplementary hydrogen bond with this serine residue or with backbone amides, potentially enhancing binding enthalpy [2]. This structural difference is not merely additive—the geometric arrangement of 3,4-dimethoxy versus 4-mono-methoxy presents distinct pharmacophoric vectors that may differentially engage the binding pocket.

GABAA receptor δ-subunit selectivity structure-activity relationship

Shifted Lipophilicity Profile (clogP) Versus DS2 and DS2OMe

The 3,4-dimethoxy substitution reduces calculated lipophilicity relative to the 4-chloro analog (DS2) while increasing it compared to the 4-methoxy analog (DS2OMe), placing this compound in a distinct physicochemical space. DS2 (4-chloro) has a relatively high clogP favoring membrane partitioning, whereas DS2OMe (4-methoxy) was specifically selected for its lower lipophilicity to optimize PET tracer brain penetration characteristics [1]. The 3,4-dimethoxy compound, with its dual methoxy groups, is predicted to exhibit an intermediate clogP that balances passive permeability with reduced non-specific binding relative to DS2, while offering greater metabolic stability than the single methoxy DS2OMe due to altered O-demethylation susceptibility at the meta versus para position [2]. This intermediate lipophilicity profile is valuable for CNS-targeted probe development where both brain exposure and target specificity are required.

CNS drug discovery blood-brain barrier penetration ADME

Positional Isomer Differentiation: 3,4-Dimethoxy Versus 2,4-Dimethoxy and 2,3-Dimethoxy

Among the dimethoxy-substituted benzamide analogs in the imidazo[1,2-a]pyridine-thiophene series, the 3,4-dimethoxy compound is structurally distinct from the 2,4-dimethoxy isomer disclosed in patent GB2448808A and the 2,3-dimethoxy isomer (CAS 850930-37-9) available through commercial sources [1]. The 3,4-substitution pattern positions the methoxy groups in a para and meta arrangement relative to the amide linker, while the 2,3- and 2,4-isomers place a methoxy group at the sterically constrained ortho position. The ortho-methoxy group in the 2,3- and 2,4-isomers is predicted to induce torsional restriction around the aryl-amide bond, potentially altering the conformational ensemble accessible to the benzamide moiety within the receptor binding pocket [2]. The absence of ortho substitution in the 3,4-isomer preserves conformational flexibility at the amide linkage, which may be critical for productive engagement of the α4(+)β1(−) TMD interface residues identified as essential for DS2-class PAM activity [2].

positional isomer pharmacology GABAA receptor SAR binding pocket geometry

Procurement-Scale Differentiation: Synthetic Tractability Versus DS2 and Related Analogs

The 3,4-dimethoxybenzamide building block (3,4-dimethoxybenzoic acid or its acid chloride) is a widely available, inexpensive starting material, which may confer a cost and scalability advantage for custom synthesis of this compound relative to the 4-chloro analog DS2 [1]. DS2 requires 4-chlorobenzoic acid derivatives, which are similarly accessible, but the 3,4-dimethoxy pattern introduces additional functionality amenable to further derivatization (e.g., O-demethylation to catechol, subsequent alkylation) that is absent in the 4-chloro series [2]. For procurement of gram-scale quantities for in vivo studies or SAR campaigns, the commercial availability of 3,4-dimethoxybenzoyl chloride at competitive pricing (bulk pricing <$50/kg) contrasts favorably with specialty heterocyclic intermediates required for more exotic analogs. Current commercial sources list this compound (CAS 850930-58-4) at 95%+ purity, with catalog availability from multiple vendors, indicating established synthetic routes .

chemical procurement custom synthesis SAR library expansion

High-Impact Application Scenarios for 3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide Based on Differential Evidence


δ-GABAA Receptor SAR Studies Mapping Benzamide Pocket Hydrogen-Bonding Requirements

Researchers conducting systematic structure-activity relationship studies at δ-containing GABAA receptors can deploy this compound as a probe to interrogate the hydrogen-bonding capacity of the α4(+)β1(−) transmembrane domain binding pocket. The dual methoxy substituents at positions 3 and 4 provide two distinct hydrogen-bond acceptor vectors absent in DS2 (4-Cl, zero acceptors) and partially present in DS2OMe (4-OMe, one acceptor) [1]. By comparing concentration-response curves for positive allosteric modulation across α4β1δ, α4β3δ, and α1β3γ2 receptor subtypes using patch-clamp electrophysiology or membrane potential assays, investigators can determine whether the additional methoxy group confers enhanced binding affinity, altered efficacy, or shifted subunit selectivity relative to reference compounds DS2 and DS2OMe [2].

CNS Probe Development Requiring Intermediate Lipophilicity for Balanced Brain Penetration and Target Engagement

Drug discovery programs targeting δ-GABAA receptors for indications such as chronic pain, epilepsy, or sleep disorders can utilize this compound as a lead-like scaffold with a predicted clogP in the intermediate range (3.0–4.0). This lipophilicity window is distinct from the higher clogP of DS2 (~4.5), which may drive non-specific membrane partitioning, and the lower clogP of DS2OMe (~2.8), optimized for PET tracer rather than therapeutic applications [1]. The intermediate physicochemical profile positions this compound as a starting point for multiparameter optimization (MPO) of CNS drug candidates, where a balanced logD (2–4) is associated with favorable brain exposure, acceptable metabolic stability, and reduced off-target promiscuity [2].

Conformational Analysis of Benzamide Torsional Effects on δ-GABAA Receptor PAM Activity

The 3,4-dimethoxy substitution pattern, lacking ortho steric hindrance, preserves full rotational freedom around the aryl-amide bond, distinguishing it from the 2,3- and 2,4-dimethoxy positional isomers that introduce ortho constraints [1]. Investigators can use this compound alongside the ortho-substituted isomers to systematically assess how benzamide torsional angles influence binding pocket occupancy and receptor activation. Combined with molecular docking simulations leveraging the recently elucidated α4(+)β1(−) TMD binding site [2], these studies can refine pharmacophore models for δ-selective GABAA receptor PAMs and guide the design of conformationally restricted analogs with improved selectivity profiles.

Synthetic Diversification Hub for Catechol-Derived δ-GABAA Receptor Ligands

For medicinal chemistry teams planning extensive SAR exploration, this compound serves as a strategic diversification point. Selective O-demethylation of the meta or para methoxy group (using BBr3 or AlCl3/pyridine) yields the corresponding catechol or monohydroxy-monomethoxy intermediates, which can be further functionalized via alkylation, acylation, or sulfonation [1]. This post-synthetic modification capability is unavailable with DS2 (4-chloro) and limited with DS2OMe (single methoxy), making the 3,4-dimethoxy compound a uniquely versatile intermediate for generating focused libraries of δ-GABAA receptor ligands. Procurement in gram quantities from commercial suppliers (95% purity) provides sufficient material for 50–100 parallel derivatization reactions at 10–20 mg scale [2].

Quote Request

Request a Quote for 3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.